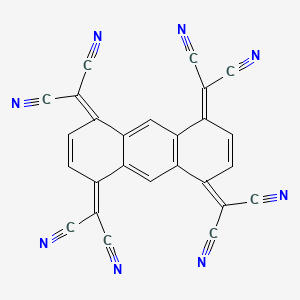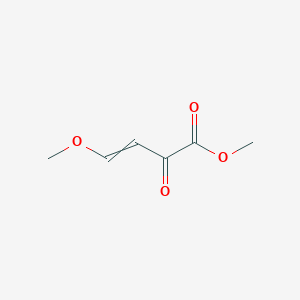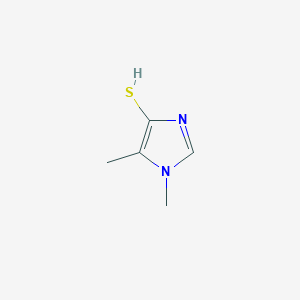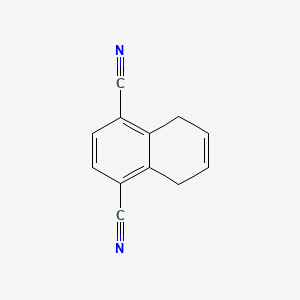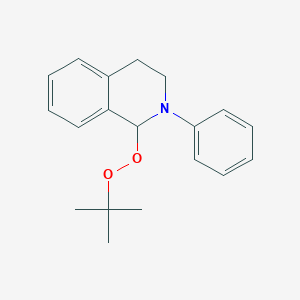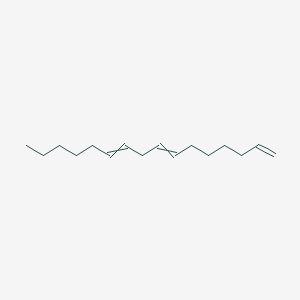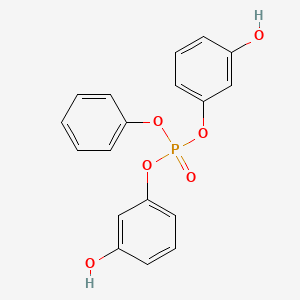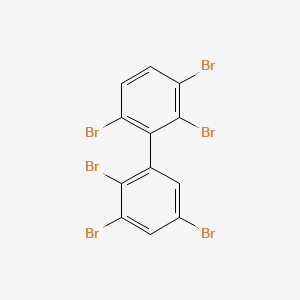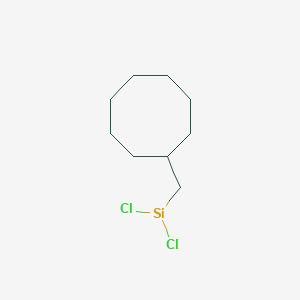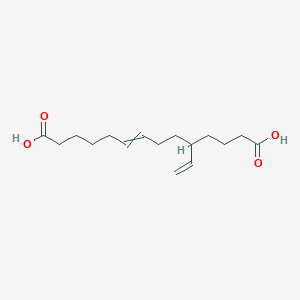
10-Ethenyltetradec-6-enedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Ethenyltetradec-6-enedioic acid is a chemical compound characterized by the presence of a long carbon chain with two carboxylic acid groups and an ethenyl group. This compound falls under the category of dicarboxylic acids, which are known for their diverse applications in various fields, including polymer production and chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-Ethenyltetradec-6-enedioic acid typically involves the reaction of appropriate alkenes with carboxylating agents under controlled conditions. One common method includes the hydrolysis of corresponding nitriles or esters, followed by oxidation to introduce the carboxylic acid groups. The reaction conditions often require specific catalysts and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, such as the catalytic oxidation of hydrocarbons or the use of biocatalysts for more environmentally friendly synthesis. These methods are designed to optimize efficiency and minimize by-products, making the process economically viable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
10-Ethenyltetradec-6-enedioic acid can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states or introduction of additional functional groups.
Reduction: Reduction of the ethenyl group to form saturated derivatives.
Substitution: Replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst.
Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher carboxylic acids, while reduction can produce saturated dicarboxylic acids.
Aplicaciones Científicas De Investigación
10-Ethenyltetradec-6-enedioic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 10-Ethenyltetradec-6-enedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a precursor for the synthesis of other biologically active molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Adipic Acid: A widely used dicarboxylic acid in the production of nylon and other polymers.
Muconic Acid: An intermediate in the biosynthesis of adipic acid and other industrial chemicals.
Sebacic Acid: Used in the production of plasticizers, lubricants, and cosmetics.
Uniqueness
10-Ethenyltetradec-6-enedioic acid is unique due to its specific structure, which includes an ethenyl group and a long carbon chain. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
114804-20-5 |
|---|---|
Fórmula molecular |
C16H26O4 |
Peso molecular |
282.37 g/mol |
Nombre IUPAC |
10-ethenyltetradec-6-enedioic acid |
InChI |
InChI=1S/C16H26O4/c1-2-14(11-9-13-16(19)20)10-7-5-3-4-6-8-12-15(17)18/h2-3,5,14H,1,4,6-13H2,(H,17,18)(H,19,20) |
Clave InChI |
MRWZUVHMODNNCM-UHFFFAOYSA-N |
SMILES canónico |
C=CC(CCCC(=O)O)CCC=CCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![2-[(2,4-Dimethylphenyl)sulfanyl]benzoic acid](/img/structure/B14296733.png)
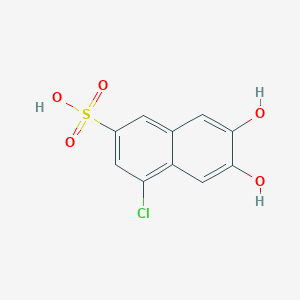
![N-[(Diphenylmethylidene)carbamoyl]benzamide](/img/structure/B14296742.png)
